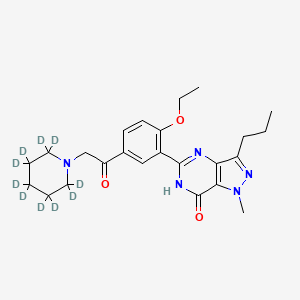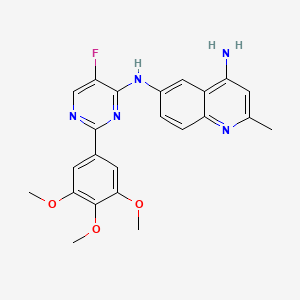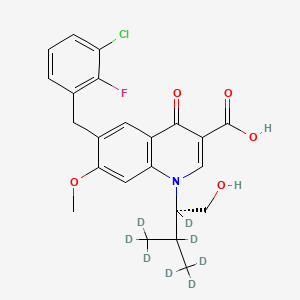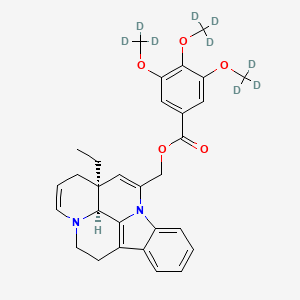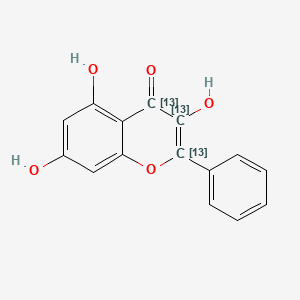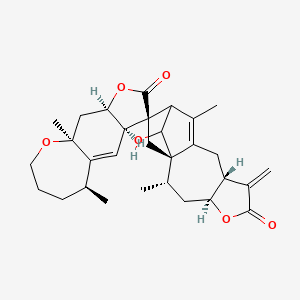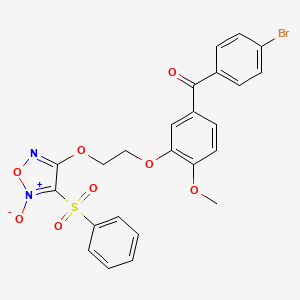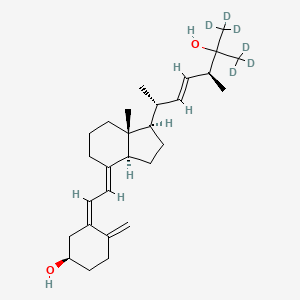
3-epi-25-Hydroxy Vitamin D2-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-epi-25-Hydroxy Vitamin D2-d6 is a metabolite of Vitamin D2. It is an epimer of 25-hydroxy Vitamin D2, differing only at the C-3 position. This compound is often used as an analytical standard for accurate data interpretation in specific biological samples .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-epi-25-Hydroxy Vitamin D2-d6 typically involves the hydroxylation of Vitamin D2 at the C-25 position, followed by epimerization at the C-3 position. The reaction conditions often include the use of specific catalysts and controlled environments to ensure the correct epimerization .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using advanced chromatographic techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is commonly used for the quantification and purification of this compound .
Chemical Reactions Analysis
Types of Reactions
3-epi-25-Hydroxy Vitamin D2-d6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various hydroxylated and epimerized derivatives of Vitamin D2, which are used in further scientific research and industrial applications .
Scientific Research Applications
3-epi-25-Hydroxy Vitamin D2-d6 is widely used in scientific research, including:
Chemistry: As an analytical standard for the quantification of Vitamin D metabolites.
Biology: In studies related to Vitamin D metabolism and its effects on cellular functions.
Medicine: In the evaluation of Vitamin D deficiency and related disorders.
Industry: In the production of Vitamin D supplements and fortified foods.
Mechanism of Action
The mechanism of action of 3-epi-25-Hydroxy Vitamin D2-d6 involves its interaction with the Vitamin D receptor (VDR). Upon binding to VDR, it modulates the expression of various genes involved in calcium and phosphate homeostasis, immune response, and cellular proliferation . The molecular pathways involved include the activation of the VDR-RXR complex, which then binds to Vitamin D response elements (VDREs) in the DNA, leading to gene transcription .
Comparison with Similar Compounds
Similar Compounds
25-Hydroxy Vitamin D2: The parent compound, differing only at the C-3 position.
3-epi-25-Hydroxy Vitamin D3: An epimer of 25-hydroxy Vitamin D3, differing at the C-3 position.
1,25-Dihydroxy Vitamin D2: The active form of Vitamin D2, hydroxylated at both the C-1 and C-25 positions.
Uniqueness
3-epi-25-Hydroxy Vitamin D2-d6 is unique due to its specific epimerization at the C-3 position, which affects its biological activity and interaction with the Vitamin D receptor. This makes it a valuable compound for studying the distinct roles of Vitamin D metabolites in various physiological processes .
Properties
Molecular Formula |
C28H44O2 |
|---|---|
Molecular Weight |
418.7 g/mol |
IUPAC Name |
(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(E,2R,5S)-7,7,7-trideuterio-6-hydroxy-5-methyl-6-(trideuteriomethyl)hept-3-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/C28H44O2/c1-19-10-14-24(29)18-23(19)13-12-22-8-7-17-28(6)25(15-16-26(22)28)20(2)9-11-21(3)27(4,5)30/h9,11-13,20-21,24-26,29-30H,1,7-8,10,14-18H2,2-6H3/b11-9+,22-12+,23-13-/t20-,21+,24-,25-,26+,28-/m1/s1/i4D3,5D3 |
InChI Key |
KJKIIUAXZGLUND-FRRLJKQASA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([C@@H](C)/C=C/[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)O)C)(C([2H])([2H])[2H])O |
Canonical SMILES |
CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


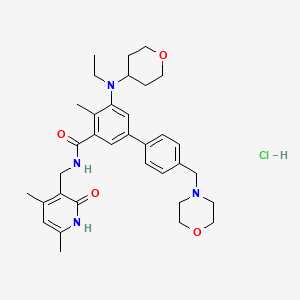
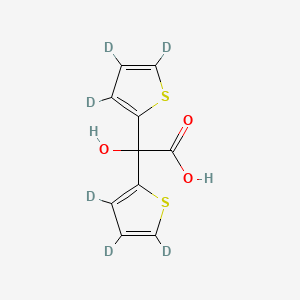
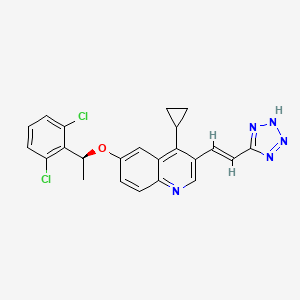
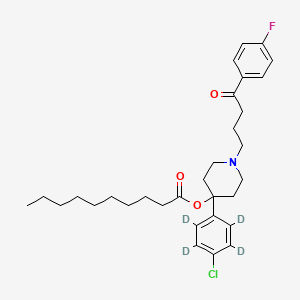

![(3R)-N-cyclopropyl-1-[3-(2-methyl-1-oxo-1-piperazin-4-ium-1-ylpropan-2-yl)oxyphenyl]-N-[[4-(1H-pyrazol-4-yl)phenyl]methyl]piperidine-3-carboxamide;chloride](/img/structure/B12414997.png)
